![molecular formula C16H24N2S B2793510 2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline CAS No. 1797055-03-8](/img/structure/B2793510.png)
2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as AQ-RA 741 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
AQ-RA 741 has been studied extensively for its potential pharmacological applications. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. AQ-RA 741 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of AQ-RA 741 involves its interaction with the α7 nicotinic acetylcholine receptor. This receptor is involved in the release of neurotransmitters such as acetylcholine, which play a role in cognitive function and memory. AQ-RA 741 binds to the receptor, resulting in increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
AQ-RA 741 has been shown to have a number of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models, and to have neuroprotective effects. AQ-RA 741 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of AQ-RA 741 is its high affinity for the α7 nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in cognitive function and memory. However, AQ-RA 741 is a relatively new compound, and its pharmacokinetics and toxicity have not been fully characterized. This makes it important to use caution when working with AQ-RA 741 in lab experiments.
Orientations Futures
There are a number of future directions for research on AQ-RA 741. One area of interest is the development of AQ-RA 741 as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of the α7 nicotinic acetylcholine receptor and its role in cognitive function and memory. Finally, further research is needed to fully characterize the pharmacokinetics and toxicity of AQ-RA 741, in order to ensure its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of AQ-RA 741 involves the reaction of 2-[(aminomethyl)sulfanyl]aniline with octahydro-2H-quinolizine in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained after purification by chromatography. The purity of AQ-RA 741 can be determined by analytical techniques such as HPLC or NMR.
Propriétés
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c17-14-7-1-2-9-16(14)19-12-13-6-5-11-18-10-4-3-8-15(13)18/h1-2,7,9,13,15H,3-6,8,10-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLHELMLFULGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


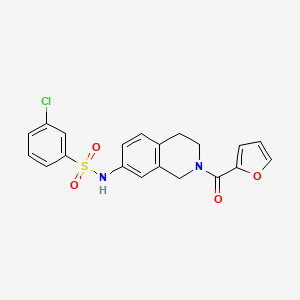
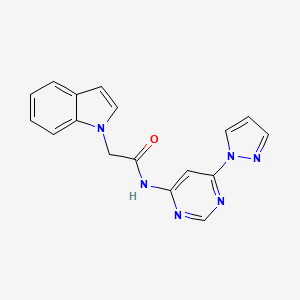
![4-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2793431.png)
![1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate](/img/structure/B2793433.png)
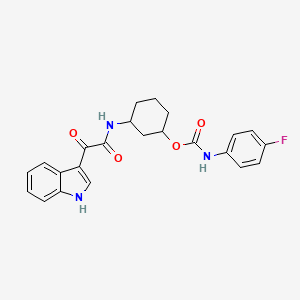
![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)

![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)
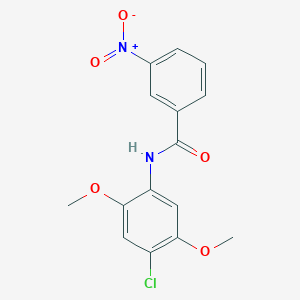
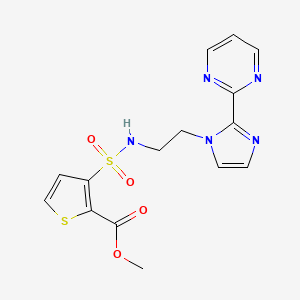
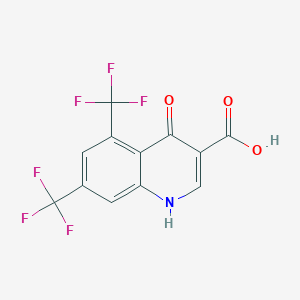
![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)